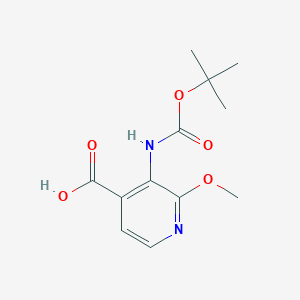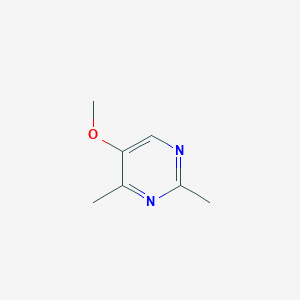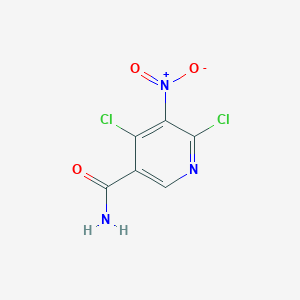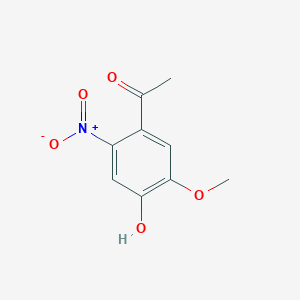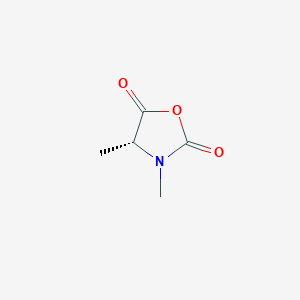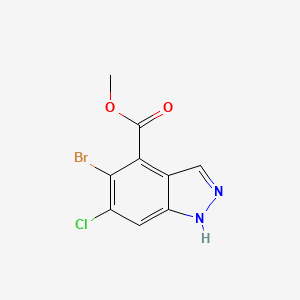
Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate
Übersicht
Beschreibung
“Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate” is a heterocyclic organic compound . Its IUPAC name is “methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate” and its InChI code is "1S/C9H6BrClN2O2/c1-15-9(14)7-4-3-12-13-6(4)2-5(11)8(7)10/h2-3H,1H3,(H,12,13)" .
Synthesis Analysis
The synthesis of this compound involves several steps. The starting material, 1-bromo-2-chloro-4-methylbenzene, is first nitrated to prepare 1-bromo-2-chloro-4-methylbenzene. This is then reduced to obtain 5-bromo-4-chloro-2-methylbenzamine, which is finally cyclized to yield 6-bromo-5-chloro-1H-indazole .Molecular Structure Analysis
The molecular weight of “Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate” is 289.52 . The InChI key is "IKMKGRCSJLQULO-UHFFFAOYSA-N" .Physical And Chemical Properties Analysis
“Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate” is stored at 28°C . .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate is involved in various chemical synthesis processes. For instance, it is used in the preparation of 5-bromoindazole-3-carboxylic acid methylester, further converted to diethylamide through a series of reactions, including arylating and reacting with thionyl chloride and diethylamine. The structural properties are identified through FT-IR, NMR spectroscopy, elemental analysis, and single crystal X-ray diffraction studies, indicating its importance in chemical characterization and synthesis processes (Anuradha et al., 2014).
Transformations into Various Derivatives
Research shows that compounds like methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate undergo transformations into various derivatives. For example, the transformation of related compounds into different indazole derivatives under specific conditions highlights the versatility and reactivity of such compounds, which is significant in synthetic chemistry (Fujimura et al., 1984).
Application in Synthesis of Novel Compounds
The compound is also involved in the synthesis of novel compounds like pyridyl–pyrazole-3-one derivatives. These synthesized compounds are characterized by various techniques and tested for their antitumor activity, indicating the compound's role in developing new therapeutic agents (Huang et al., 2017).
Role in Specific Chemical Reactions
The compound plays a crucial role in specific chemical reactions, such as in the synthesis of N-heterocyclic carbenes. These reactions are studied using various techniques, including electrospray-ionization mass spectrometry and NMR spectroscopy, highlighting the compound's utility in detailed chemical studies (Schmidt et al., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O2/c1-15-9(14)7-4-3-12-13-6(4)2-5(11)8(7)10/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMKGRCSJLQULO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=NNC2=CC(=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20731107 | |
| Record name | Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20731107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate | |
CAS RN |
1037841-34-1 | |
| Record name | Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20731107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Oxabicyclo[3.1.0]hexan-1-yl)methanol](/img/structure/B1428578.png)

